Ethyl 2-(p-Toluenesulfonyloxy)acetate
Overview
Description
Ethyl 2-(p-Toluenesulfonyloxy)acetate is an organic compound with the molecular formula C11H14O5S. It is a white to almost white powder or crystalline solid with a melting point of approximately 47°C . This compound is known for its role as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(p-Toluenesulfonyloxy)acetate can be synthesized through the esterification of 2-(p-Toluenesulfonyloxy)acetic acid with ethanol in the presence of a suitable catalyst. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or p-toluenesulfonic acid to drive the esterification process to completion .
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then subjected to purification processes such as distillation and crystallization to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(p-Toluenesulfonyloxy)acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyloxy group can be displaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted products.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 2-(p-Toluenesulfonyloxy)acetic acid and ethanol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reaction is typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Hydrolysis: Acidic hydrolysis involves the use of dilute hydrochloric acid or sulfuric acid, while basic hydrolysis employs sodium hydroxide or potassium hydroxide solutions.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents for this reaction.
Major Products Formed
Nucleophilic Substitution: Substituted products such as amides, thioethers, or ethers.
Hydrolysis: 2-(p-Toluenesulfonyloxy)acetic acid and ethanol.
Reduction: The corresponding alcohol.
Scientific Research Applications
Ethyl 2-(p-Toluenesulfonyloxy)acetate is utilized in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drug candidates, particularly those targeting specific enzymes or receptors.
Biological Studies: It is employed in the study of enzyme mechanisms and the development of enzyme inhibitors.
Industrial Applications: The compound is used in the production of fine chemicals and specialty materials
Mechanism of Action
The mechanism of action of Ethyl 2-(p-Toluenesulfonyloxy)acetate involves its role as an electrophilic reagent in nucleophilic substitution reactions. The sulfonyloxy group is a good leaving group, making the compound highly reactive towards nucleophiles. This reactivity is exploited in various synthetic transformations to introduce functional groups into organic molecules .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(p-Toluenesulfonyloxy)acetate
- Ethyl 2-(p-Toluenesulfonyloxy)propanoate
- Ethyl 2-(p-Toluenesulfonyloxy)butanoate
Uniqueness
This compound is unique due to its specific reactivity profile and the presence of both an ester and a sulfonyloxy group. This combination allows for versatile synthetic applications, making it a valuable intermediate in organic synthesis. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of chemical transformations .
Properties
IUPAC Name |
ethyl 2-(4-methylphenyl)sulfonyloxyacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O5S/c1-3-15-11(12)8-16-17(13,14)10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVNRARCXNKDWKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COS(=O)(=O)C1=CC=C(C=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30473804 | |
Record name | Ethyl 2-(p-Toluenesulfonyloxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30473804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39794-75-7 | |
Record name | Ethyl 2-(p-Toluenesulfonyloxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30473804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Ethyl 2-(p-Toluenesulfonyloxy)acetate in the synthesis of Lauryl Betaine?
A1: this compound acts as an alkylating agent in the synthesis of Lauryl Betaine. [] The process involves a nucleophilic substitution reaction where the nitrogen atom in Dodecyl dimethyl dimethylamine attacks the carbon atom adjacent to the tosyl (p-toluenesulfonyl) group in this compound. This reaction forms an intermediate product which then undergoes hydrolysis to yield the final Lauryl Betaine product.
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